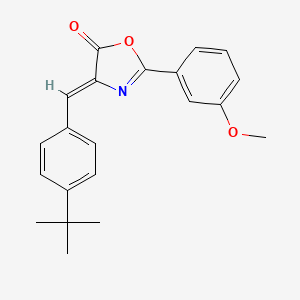

(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one

Description

(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one is a synthetic oxazolone derivative characterized by a benzylidene moiety substituted with a bulky tert-butyl group at the para position and a 3-methoxyphenyl group at the C-2 position of the oxazolone ring. Oxazolones are five-membered heterocyclic compounds known for their diverse pharmacological and material science applications, including antimicrobial, antioxidant, and anticonvulsant activities .

Synthesis typically follows a two-step protocol: (1) condensation of a benzaldehyde derivative (e.g., 4-(tert-butyl)benzaldehyde) with a glycine precursor (e.g., hippuric acid derivatives) under acidic conditions, and (2) cyclization with acetic anhydride or similar reagents . Purification often involves recrystallization or column chromatography, yielding products with high purity (e.g., 71–83% yields for analogous compounds) .

Properties

IUPAC Name |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWCOQXOVAKPIH-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituents on the benzylidene (C-4) and phenyl (C-2) positions. Key comparisons include:

Key Observations:

- Electron-donating groups (e.g., methoxy, tert-butyl) enhance antioxidant activity due to radical stabilization .

- Electron-withdrawing groups (e.g., nitro, chloro) improve antimicrobial and enzyme inhibitory effects by increasing electrophilicity .

- Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve blood-brain barrier penetration, relevant for anticonvulsant or CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.